molecular formula C20H14F3N3O5S2 B2871048 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate CAS No. 877651-54-2

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

Cat. No.: B2871048
CAS No.: 877651-54-2
M. Wt: 497.46
InChI Key: IYQULAWRRLUDNV-UHFFFAOYSA-N
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Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes:

  • A 4-oxo-4H-pyran-3-yl (γ-pyrone) ring, known for its role in enhancing metabolic stability and hydrogen-bonding interactions.
  • A 1,3,4-thiadiazole scaffold substituted with a cyclopropanecarboxamido group, which may contribute to steric bulk and modulate enzyme binding.
  • A 4-(trifluoromethyl)benzoate ester moiety, a common substituent in medicinal chemistry to improve lipophilicity and resistance to enzymatic hydrolysis.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O5S2/c21-20(22,23)12-5-3-11(4-6-12)17(29)31-15-8-30-13(7-14(15)27)9-32-19-26-25-18(33-19)24-16(28)10-1-2-10/h3-8,10H,1-2,9H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQULAWRRLUDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic molecule that incorporates elements known for their biological activity, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N3O5S2C_{20}H_{17}N_{3}O_{5}S_{2} with a molecular weight of approximately 443.5 g/mol . The structure features a thiadiazole ring, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against the HeLa and MCF-7 cell lines. The presence of lipophilic groups enhances tissue permeability and interaction with cellular targets, leading to increased cytotoxicity.

CompoundCell LineIC50 (µM)
Thiadiazole derivative 3dHeLa29
Thiadiazole derivative 3dMCF-773

These findings suggest that the incorporation of thiadiazole enhances the anticancer potential of the compounds by improving their lipophilicity and binding affinity to cancer cell targets .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The proposed mechanisms for the biological activity of thiadiazole derivatives include:

  • Inhibition of Enzymatic Activity : Many thiadiazole compounds act as inhibitors for enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's .
  • Interference with Cell Division : By disrupting DNA synthesis or function in cancer cells, these compounds can prevent tumor growth.
  • Cell Membrane Disruption : The lipophilic nature allows these compounds to penetrate lipid membranes effectively, leading to cell lysis in microbial pathogens.

Synthesis and Evaluation

A study synthesized several thiadiazole derivatives and evaluated their cytotoxic effects using the MTT assay. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against HeLa cells compared to controls .

Another investigation focused on the acetylcholinesterase inhibitory activity of related thiadiazole compounds, revealing that some exhibited nanomolar potency, suggesting their potential as therapeutic agents for Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally related molecules from pharmacopeial and synthetic literature (see Table 1 ).

Table 1: Structural and Functional Comparison

Feature Target Compound Similar Compounds (Examples) Implications of Differences
Core Heterocycle 4-Oxo-4H-pyran-3-yl (γ-pyrone) Oxazolidinone (e.g., compound l ), imidazolidinone (compound m ) Pyran rings offer planar rigidity vs. oxazolidinone’s conformational flexibility.
Substituent on Thiadiazole Cyclopropanecarboxamido Hydroperoxypropan-2-yl (compound s ), benzyl (compound l ) Cyclopropane enhances steric hindrance; hydroperoxy groups may increase oxidative instability .
Linker Chemistry Thioether (-S-CH2-) Carbamate (compound m ), urea (compound s ) Thioethers improve lipophilicity vs. carbamates/ureas, which prioritize H-bonding.
Aromatic Ester 4-(Trifluoromethyl)benzoate Phenylpropan-2-yl (compound s ), isobutyl (compound t ) Trifluoromethyl boosts metabolic stability and electron-withdrawing effects.

Key Findings from Structural Analysis

Bioisosteric Replacements: The 1,3,4-thiadiazole in the target compound contrasts with thiazole rings in analogs (e.g., compound m ).

Impact of Fluorination: The 4-(trifluoromethyl)benzoate group differentiates the compound from non-fluorinated esters (e.g., compound t ), likely enhancing membrane permeability and resistance to esterase cleavage.

Cyclopropane vs. Benzyl Groups : The cyclopropanecarboxamido substituent provides compact steric bulk compared to benzyl groups in compound l , possibly reducing off-target interactions.

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility: The pyran ring and trifluoromethyl group may lower aqueous solubility relative to oxazolidinone-based analogs .
  • Metabolic Stability : The thioether and cyclopropane groups could slow hepatic metabolism compared to hydroperoxy-containing compounds (e.g., compound s ).
  • Target Affinity : The thiadiazole-pyran core may favor interactions with ATP-binding sites in kinases, similar to pyran-based inhibitors in literature.

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